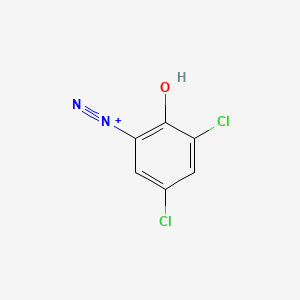

3,5-Dichloro-2-hydroxybenzene-1-diazonium

Description

Structure

3D Structure

Propriétés

Numéro CAS |

645382-43-0 |

|---|---|

Formule moléculaire |

C6H3Cl2N2O+ |

Poids moléculaire |

190.00 g/mol |

Nom IUPAC |

3,5-dichloro-2-hydroxybenzenediazonium |

InChI |

InChI=1S/C6H2Cl2N2O/c7-3-1-4(8)6(11)5(2-3)10-9/h1-2H/p+1 |

Clé InChI |

UWLWGSYDFURVNN-UHFFFAOYSA-O |

SMILES canonique |

C1=C(C=C(C(=C1[N+]#N)O)Cl)Cl |

Origine du produit |

United States |

Elucidation of Reaction Mechanisms Involving 3,5 Dichloro 2 Hydroxybenzene 1 Diazonium

Mechanistic Pathways of Diazotization: Proton Transfer and Nitrosonium Ion Intermediates

The formation of 3,5-dichloro-2-hydroxybenzene-1-diazonium from its precursor, 3,5-dichloro-2-aminophenol, is achieved through diazotization. This process involves the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid. organic-chemistry.orgiitk.ac.inbyjus.com The reaction mechanism proceeds through several key steps involving proton transfer and the generation of a potent electrophile.

The initial step is the formation of the electrophilic species, the nitrosonium ion (NO⁺). youtube.comlibretexts.org This occurs through the protonation of nitrous acid by the strong acid, followed by the loss of a water molecule. youtube.comyoutube.com

Step 1: Formation of the Nitrosonium Ion

Once formed, the nitrosonium ion is attacked by the nucleophilic amino group of 3,5-dichloro-2-aminophenol. youtube.com The presence of the electron-donating hydroxyl group and the electron-withdrawing chlorine atoms on the aromatic ring modulates the nucleophilicity of the amino group, but the reaction proceeds readily. This attack forms an N-nitrosamine intermediate after deprotonation. byjus.comyoutube.com

A series of proton transfers and tautomerization steps follow. The N-nitrosamine is protonated at the oxygen atom, and subsequent rearrangement leads to the formation of a diazohydroxide. byjus.com In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, creating a good leaving group (water). byjus.comyoutube.com The final step involves the elimination of water to form the stable this compound ion, which possesses a nitrogen-nitrogen triple bond. byjus.comlibretexts.org The stability of this aryl diazonium salt is significantly greater than that of its aliphatic counterparts due to the delocalization of the positive charge into the aromatic ring. libretexts.org

Electrophilic Aromatic Substitution Mechanisms in Diazo Coupling Reactions

Aryl diazonium salts, including this compound, are weak electrophiles that can react with activated aromatic compounds in a process known as diazo coupling. numberanalytics.comwikipedia.org This reaction is a form of electrophilic aromatic substitution where the diazonium ion acts as the electrophile and attacks an electron-rich aromatic ring, such as a phenol (B47542) or an aniline (B41778). jove.comcsbsju.edu The product of this reaction is an azo compound, characterized by the -N=N- linkage, which often results in highly colored molecules used as dyes. jove.comlibretexts.org

The mechanism involves the attack of the π electrons of the activated aromatic nucleophile on the terminal nitrogen of the diazonium ion. jove.comcsbsju.edu This step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. numberanalytics.comjove.com Aromaticity is then restored by the loss of a proton from the site of attack, yielding the final azo-coupled product. numberanalytics.comcsbsju.edu

Impact of Electron-Donating (Hydroxyl) and Electron-Withdrawing (Chlorine) Substituents on Coupling Reactivity and Regioselectivity

Regarding regioselectivity, when coupling with another aromatic compound, the incoming diazonium group will be directed by the substituents on the coupling partner. For instance, with phenols or anilines as coupling partners, the attack typically occurs at the para position to the activating hydroxyl or amino group. wikipedia.orgjove.com If the para position is blocked, the coupling will occur at an ortho position. wikipedia.orgjove.com The pH of the reaction medium is also a crucial factor; for coupling with phenols, slightly alkaline conditions (pH > 7.5) are preferred to form the more nucleophilic phenoxide ion, while for anilines, slightly acidic conditions (pH < 6) are optimal. jove.comlibretexts.org

Formation and Reactivity of Aryl Radicals from Diazonium Salts

Aryl diazonium salts are versatile precursors for the generation of aryl radicals. rsc.orgnih.gov The dediazoniation process, which involves the loss of a dinitrogen molecule (N₂), can proceed through a radical pathway. This transformation is highly favorable due to the exceptional stability of the N₂ leaving group. libretexts.org The resulting aryl radical is a highly reactive intermediate that can participate in a variety of bond-forming reactions. nih.govrsc.org The generation of these radicals can be initiated by thermal, photochemical, or electrochemical methods, as well as by reaction with certain metals or nucleophiles. acs.org

Investigation of σ-Bond Initiated Radical Generation

A specific mechanism for aryl radical generation involves initiation through a σ-bond. rsc.orgrsc.org This pathway can occur when the diazonium salt interacts with a σ-bond nucleophile, such as a Hantzsch ester. rsc.orgrsc.org Experimental and computational studies have shown that a hydride transfer from the Hantzsch ester to the diazonium species can occur, forming a diazene (B1210634) intermediate. rsc.orgrsc.org This intermediate can then undergo fragmentation, often initiated by molecular oxygen, to produce the aryl radical. rsc.orgrsc.org This process represents a polar-radical crossover mechanism, where an initial polar reaction (hydride addition) leads to a species that fragments into a radical. rsc.org

Nucleophilic Substitution Mechanisms (Dediazoniation)

One of the most synthetically useful transformations of aryl diazonium salts is nucleophilic substitution, where the diazonium group is replaced by a nucleophile. libretexts.orgidc-online.com This class of reactions, known as dediazoniation, allows for the introduction of a wide variety of functional groups onto the aromatic ring. libretexts.orgresearchgate.net

The mechanism of these substitutions can be complex and may involve either heterolytic or homolytic cleavage of the C-N bond. core.ac.uk In the heterolytic pathway, the diazonium ion dissociates to form a highly reactive aryl cation and dinitrogen gas. This aryl cation is then rapidly attacked by a nucleophile. core.ac.uk This Sₙ1-type mechanism is favored in solvents with low nucleophilicity. core.ac.uk

Alternatively, many nucleophilic substitution reactions of diazonium salts, particularly those catalyzed by copper(I) salts (Sandmeyer reaction), are believed to proceed through a radical mechanism. masterorganicchemistry.comnumberanalytics.com In this pathway, a single electron transfer (SET) from the copper(I) catalyst to the diazonium ion generates an aryl radical and dinitrogen. The aryl radical then reacts with the nucleophile (e.g., a halide from the copper salt) to form the final product, with the copper catalyst being regenerated in the process.

Metal-Catalyzed Reaction Mechanisms for Aryl Diazonium Transformations

The reactivity of aryl diazonium salts can be significantly enhanced and controlled through the use of metal catalysts, most notably palladium and copper. organic-chemistry.orgacs.org These catalysts enable a range of cross-coupling reactions that are fundamental in modern organic synthesis.

The Heck-Matsuda reaction is a palladium-catalyzed arylation of an olefin using an arenediazonium salt. wikipedia.orgrsc.org A key advantage of using diazonium salts over aryl halides is that the reaction can often be performed under milder conditions, without the need for phosphine (B1218219) ligands or a base. wikipedia.org The catalytic cycle generally involves the oxidative addition of the diazonium salt to a Pd(0) species, followed by migratory insertion of the olefin into the palladium-aryl bond, β-hydride elimination to release the arylated alkene product, and finally reductive elimination to regenerate the Pd(0) catalyst. wikipedia.org

Suzuki-Miyaura type couplings can also be performed with aryl diazonium salts. Recent research has shown that visible-light-induced gold-catalyzed Suzuki-type cross-coupling of aryl diazonium salts with boronic acids is possible. nih.gov The proposed mechanism involves a single electron transfer (SET) from the gold(I) catalyst to the diazonium salt to generate an aryl radical and an Au(II) species. nih.gov

Copper-catalyzed reactions, such as the Sandmeyer reaction , are classic examples of metal-mediated transformations of diazonium salts for the introduction of halides and cyano groups. masterorganicchemistry.comnumberanalytics.com These reactions are thought to proceed via radical intermediates generated through single electron transfer from the copper(I) salt. masterorganicchemistry.com

Detailed Mechanistic Studies of Palladium-Catalyzed Cross-Couplings

While specific mechanistic studies focused exclusively on this compound are not extensively documented in publicly available literature, the general mechanism of palladium-catalyzed cross-coupling reactions involving arenediazonium salts is well-established and can be extrapolated to this specific substrate. researchgate.netrsc.org Arenediazonium salts are recognized for their high reactivity as electrophilic partners in these transformations, often proceeding under mild conditions due to the excellent leaving group potential of dinitrogen (N₂). researchgate.netdatapdf.com

The catalytic cycle, illustrated for a generic Suzuki-Miyaura coupling, is believed to proceed through the following key steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the arenediazonium salt to a low-valent palladium(0) complex. This step is typically very fast due to the high electrophilicity of the diazonium group and results in the formation of an arylpalladium(II) intermediate with the expulsion of nitrogen gas. For this compound, this would yield a (3,5-dichloro-2-hydroxyphenyl)palladium(II) species.

Transmetalation: The organometallic coupling partner, such as an organoboron compound in Suzuki-Miyaura reactions, then undergoes transmetalation with the arylpalladium(II) complex. This step involves the transfer of the organic group from the organometallic reagent to the palladium center, displacing the halide or other leaving group on palladium. The presence of a base is often required to facilitate this step.

Reductive Elimination: The final step is the reductive elimination from the resulting diorganopalladium(II) complex. This step forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The reactivity and success of these couplings can be significantly influenced by the nature of the ligands on the palladium catalyst and the specific reaction conditions. researchgate.netmit.edu

Table 1: Postulated Intermediates in the Palladium-Catalyzed Cross-Coupling of this compound

| Step | Intermediate Structure (Postulated) | Description |

| 1 | [Pd⁰L₂] | Active Palladium(0) Catalyst |

| 2 | [Ar-PdII(L)₂-N₂]⁺X⁻ | Initial adduct (Ar = 3,5-dichloro-2-hydroxyphenyl) |

| 3 | [Ar-PdII(L)₂-X] | Arylpalladium(II) Complex after N₂ departure |

| 4 | [Ar-PdII(L)₂-R] | Diorganopalladium(II) Complex after transmetalation |

| 5 | Ar-R | Final Cross-Coupled Product |

Note: This table is illustrative and based on the generally accepted mechanism for palladium-catalyzed cross-coupling reactions of arenediazonium salts. L represents a generic ligand, R is the coupling partner from the organometallic reagent, and X is a counter-ion.

Mechanistic Insights into Copper-Catalyzed O-Arylation Reactions

Copper-catalyzed O-arylation reactions, a variant of the Ullmann condensation, provide a valuable route to diaryl ethers. The use of arenediazonium salts as the aryl source has been explored, offering an alternative to aryl halides. nih.gov While specific studies on this compound are sparse, the general mechanism is thought to involve either a Cu(I)/Cu(III) or a radical-based pathway.

A plausible catalytic cycle for the copper-catalyzed O-arylation of a phenol with this compound would involve:

Formation of a Copper Phenoxide: The reaction often begins with the deprotonation of the phenolic coupling partner by a base, followed by coordination to the copper catalyst to form a copper phenoxide species.

Reaction with the Diazonium Salt: The arenediazonium salt then reacts with the copper phenoxide. Mechanistic proposals vary, with some suggesting an oxidative addition to a Cu(I) center to form a Cu(III) intermediate. organic-chemistry.org Alternatively, a single-electron transfer (SET) from the copper species to the diazonium salt could generate an aryl radical and a Cu(II) species.

Reductive Elimination or Radical Coupling: In the Cu(I)/Cu(III) pathway, reductive elimination from the Cu(III) intermediate would yield the diaryl ether and regenerate the Cu(I) catalyst. In a radical pathway, the aryl radical would couple with the copper phenoxide, followed by a step that regenerates the active copper catalyst.

The presence of the hydroxyl group on the this compound adds a layer of complexity, as it could potentially coordinate with the copper center and influence the reaction pathway.

Table 2: Key Mechanistic Steps in Copper-Catalyzed O-Arylation of a Phenol (PhOH) with this compound (ArN₂⁺)

| Step | Reaction Description | Postulated Intermediates |

| 1 | Formation of Copper Phenoxide | Cu(I)-OPh |

| 2 | Reaction with Diazonium Salt | [Ar-Cu(III)(OPh)]⁺ or {Ar• + Cu(II)-OPh} |

| 3 | Product Formation | Ar-O-Ph + Cu(I) |

Note: This table presents a simplified and generalized mechanism. The actual pathway can be more complex and dependent on the specific catalyst system and reaction conditions.

Computational and Theoretical Chemistry for Mechanistic Understanding

Computational chemistry provides powerful tools to investigate reaction mechanisms, characterize transient intermediates, and predict reaction pathways that are often difficult to study experimentally.

Application of Density Functional Theory (DFT) for Transition State and Intermediate Characterization

Density Functional Theory (DFT) has become a standard method for studying the mechanisms of transition metal-catalyzed reactions. researchgate.net For the reactions involving this compound, DFT calculations could be employed to:

Model the structures and energies of reactants, intermediates, and transition states along the catalytic cycles for both palladium- and copper-catalyzed reactions.

Determine the activation barriers for key steps such as oxidative addition, transmetalation, and reductive elimination. This would help in identifying the rate-determining step of the reaction.

Investigate the role of ligands and substituents on the reactivity and selectivity of the reactions. For instance, the electronic effects of the chloro and hydroxyl substituents on the benzene (B151609) ring of the diazonium salt can be quantitatively assessed.

Elucidate the nature of bonding in the various palladium and copper intermediates.

While specific DFT studies on this compound are not readily found, numerous studies on similar arenediazonium salts in cross-coupling reactions have provided significant mechanistic insights. researchgate.net These studies generally support the feasibility of the proposed catalytic cycles and have helped in refining the understanding of these complex transformations.

Ab Initio Calculations for Elucidating Preferred Reaction Pathways

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can also be used to study the reaction mechanisms of this compound. These methods, while computationally more demanding than DFT, can provide highly accurate results for smaller model systems.

Ab initio studies could be particularly useful for:

Validating the results obtained from DFT calculations.

Investigating reactions where electron correlation effects are particularly important.

Studying the decomposition pathways of the diazonium salt, which is a critical aspect of its chemistry. mdpi.com

Comparing the energetics of different possible reaction channels to predict the most likely reaction pathway. For example, in the copper-catalyzed O-arylation, ab initio calculations could help to distinguish between the ionic (Cu(I)/Cu(III)) and radical-based mechanisms.

Due to the computational cost, ab initio studies would likely focus on simplified model systems that capture the essential electronic features of this compound and its reactions.

Reactivity and Synthetic Transformations of 3,5 Dichloro 2 Hydroxybenzene 1 Diazonium

Diazo Coupling Reactions with Activated Aromatic Substrates

Diazo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile, attacking an electron-rich aromatic nucleophile, known as the coupling component. wikipedia.org This process is fundamental to the synthesis of azo compounds, which are characterized by the -N=N- (azo) bridge linking two aromatic rings. libretexts.org These reactions are typically conducted in solution at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. jbiochemtech.comunb.ca

The reaction of 3,5-dichloro-2-hydroxybenzene-1-diazonium with activated aromatic compounds, such as phenols and anilines, yields intensely colored azo dyes. wikipedia.orgyoutube.com The extended system of conjugated double bonds formed by the azo linkage and the aromatic rings acts as a chromophore, responsible for absorbing light in the visible spectrum. libretexts.orgscialert.net The specific color of the dye can be fine-tuned by the choice of the coupling partner and the substituents present on the aromatic rings. jbiochemtech.com

Azo dyes derived from substituted aminophenols are used in various industries, including textiles, printing, and pharmaceuticals. jbiochemtech.comyoutube.com For instance, diazonium salts derived from o-aminophenols are crucial in producing metallized dyes, where the ortho-hydroxyl group can chelate with metal ions to improve the fastness properties of the dye. google.com

Table 1: Examples of Azo Dyes from Diazo Coupling Reactions This table is illustrative, showing typical coupling partners for diazonium salts like the one .

| Diazonium Component | Coupling Component | Resulting Azo Compound Class | Typical Color Range |

| This compound | Phenol (B47542) | Hydroxyazo Compound | Yellow - Orange |

| This compound | Aniline (B41778) | Aminoazo Compound | Yellow - Red |

| This compound | Naphthalen-2-ol (β-Naphthol) | Naphthol Azo Dye | Orange - Red |

| This compound | N,N-Dimethylaniline | Aminoazo Compound | Red - Violet |

Regiochemical Control and Substrate Scope in Coupling with Phenols and Amines

The position at which the diazonium ion attacks the coupling partner is governed by steric and electronic factors, with reaction conditions, particularly pH, playing a critical role.

Coupling with Phenols: In alkaline conditions (high pH), phenols are deprotonated to form highly activated phenoxide ions. The coupling reaction proceeds rapidly, with the diazonium ion typically attacking the para position relative to the hydroxyl group. wikipedia.orgchemguide.co.uk If the para position is blocked, the electrophile will attack at an available ortho position, though this may be slower. wikipedia.org The hydroxyl group of the this compound itself remains protonated in the acidic medium used for diazotization and does not interfere.

Coupling with Amines: Aromatic amines are effective coupling partners in weakly acidic to neutral conditions. In acidic solutions, the amino group is protonated (-NH₃⁺), which deactivates the ring towards electrophilic attack. Therefore, the pH must be carefully controlled to ensure a sufficient concentration of the free amine is available to react. chemguide.co.uk Like phenols, coupling with anilines generally occurs at the para position to the amino group.

The substrate scope includes a wide variety of phenols, naphthols, anilines, and other activated aromatic and heterocyclic systems, such as pyrazolones, leading to a vast library of possible azo dyes. nih.gov

Substitution Reactions of the Diazonium Group

The diazonium group can be replaced by a wide range of nucleophiles, often with the evolution of nitrogen gas, which drives the reaction to completion. masterorganicchemistry.com These reactions provide synthetic routes that are often not achievable through direct aromatic substitution.

The replacement of the diazonium group with a hydrogen atom, known as reductive dediazoniation or hydrodediazoniation, is a useful transformation in multi-step synthesis. It allows an amino group to be used as a directing group to introduce other substituents onto an aromatic ring and then be subsequently removed. The most common reagent for this purpose is hypophosphorous acid (H₃PO₂). masterorganicchemistry.com This reaction generally proceeds via a radical mechanism.

Reaction Scheme: C₆H₂Cl₂(OH)N₂⁺ + H₃PO₂ + H₂O → C₆H₃Cl₂(OH) + N₂ + H₃PO₃ + H⁺

This transformation would convert this compound into 2,4-dichlorophenol (B122985).

Warming an aqueous solution of a diazonium salt leads to the hydrolysis of the diazonium group, replacing it with a hydroxyl (-OH) group and yielding a phenol. chemguide.co.uk In the case of this compound, this reaction would result in the formation of a dihydroxydichlorobenzene. Specifically, the product would be 3,5-dichlorobenzene-1,2-diol. The reaction is typically performed by adding the diazonium salt solution to hot, acidic water. patsnap.com

Table 2: Key Substitution Reactions of the Diazonium Group

| Reaction Type | Reagent(s) | Product of Reaction with this compound |

| Reductive Dediazoniation | Hypophosphorous acid (H₃PO₂) | 2,4-Dichlorophenol |

| Hydrolysis | H₂O, Heat | 3,5-Dichlorobenzene-1,2-diol |

| Sandmeyer (Chlorination) | Copper(I) chloride (CuCl) | 1,2,3-Trichloro-4-hydroxybenzene |

| Sandmeyer (Bromination) | Copper(I) bromide (CuBr) | 1-Bromo-2,3-dichloro-4-hydroxybenzene |

| Sandmeyer (Cyanation) | Copper(I) cyanide (CuCN) | 2,3-Dichloro-6-hydroxybenzonitrile* |

Note: The precise identity of Sandmeyer products can vary, as rearrangement or substitution of the existing hydroxyl group is possible under certain conditions, though replacement of the diazonium group is the primary reaction.

The Sandmeyer reaction is a powerful method for introducing a halide (Cl, Br) or a cyano group (CN) onto an aromatic ring by treating the corresponding diazonium salt with a copper(I) salt. wikipedia.orgbyjus.com This transformation proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Halogenation: Treating this compound with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) would replace the diazonium group with a chlorine or bromine atom, respectively. This provides a reliable method for synthesizing poly-halogenated phenols. organic-chemistry.org

Cyanation: The reaction with copper(I) cyanide (CuCN) introduces a nitrile group, forming a cyanophenol. This is particularly valuable as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to other important derivatives. byjus.com

These Sandmeyer reactions significantly broaden the synthetic utility of this compound, allowing for its conversion into a variety of halogenated and cyanated building blocks. nih.gov

Synthesis of Aryl Azides via Diazonium Salts

The conversion of aromatic diazonium salts to aryl azides is a fundamental transformation in organic chemistry, providing a reliable route to these versatile intermediates. Aryl azides are crucial precursors for the synthesis of a wide range of nitrogen-containing compounds, including primary amines, triazoles (via "click chemistry"), and photoaffinity labeling reagents. thieme-connect.de

The general method involves the reaction of a diazonium salt with an azide (B81097) source, most commonly sodium azide. The reaction is typically rapid and proceeds through the formation of a transient aryldiazene-azide adduct, which then loses a molecule of nitrogen gas to yield the final aryl azide product. rsc.org Experimental and computational studies support a stepwise mechanism that proceeds through acyclic zwitterionic intermediates, which accounts for the high efficiency of the process. rsc.org

A simple and effective method for this transformation involves the in situ diazotization of an aromatic amine followed by azidation. thieme-connect.de For the synthesis of 3,5-dichloro-2-hydroxy-1-azidobenzene, the parent amine, 2-amino-3,5-dichlorophenol, would be treated with sodium nitrite (B80452) in an acidic medium (like hydrochloric or sulfuric acid) at low temperatures (0-5 °C) to generate the this compound salt. Subsequent introduction of sodium azide to this solution leads to the displacement of the diazonium group and the formation of the corresponding aryl azide.

While specific kinetic or yield data for the reaction of this compound with azide is not detailed in the surveyed literature, the general protocols for aryl azide synthesis are robust and widely applicable. rsc.org Greener approaches using arenediazonium tosylates in aqueous media at room temperature have also been developed, which often provide clean products without the need for extensive purification. thieme-connect.de

Transition Metal-Catalyzed Cross-Coupling Reactions

Arenediazonium salts are highly reactive electrophiles and have emerged as valuable partners in a multitude of transition metal-catalyzed cross-coupling reactions. nih.gov Their high reactivity, often exceeding that of the more traditional aryl halides and triflates, allows for reactions to proceed under milder conditions, frequently at room temperature and without the need for phosphine (B1218219) ligands. wikipedia.org The use of diazonium salts, such as this compound, provides a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organoboron reagent (typically a boronic acid) and an electrophile, catalyzed by a palladium complex. libretexts.org The advantages of this reaction include mild conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts. libretexts.orgnih.gov

While aryl halides are the conventional electrophiles, the higher reactivity of arenediazonium salts makes them attractive alternatives. nih.gov The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the diazonium salt, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

For this compound, a Suzuki-Miyaura coupling would involve its reaction with a selected aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a base. The hydroxyl group on the diazonium salt ring is generally tolerated in Suzuki couplings, although it may require protection or specific reaction conditions to prevent side reactions. nih.gov A study on a tandem diazotization/Heck-Matsuda process noted that a 3,5-dichloro-substituted aniline derivative successfully underwent the reaction sequence, indicating the compatibility of this substitution pattern in palladium-catalyzed couplings. chemrxiv.org

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Arylboronic Acid | Palladium(0) catalyst, Base | 2-Aryl-3,5-dichlorophenol |

| This compound | Vinylboronic Acid | Palladium(0) catalyst, Base | 2-Vinyl-3,5-dichlorophenol |

Table 1: Generalized Suzuki-Miyaura reaction scheme for this compound.

The Heck-Matsuda reaction facilitates the arylation of alkenes using arenediazonium salts as the aryl source, catalyzed by palladium. wikipedia.org This reaction offers significant advantages over the classic Heck reaction, which uses aryl halides. Notably, the Heck-Matsuda reaction often proceeds at room temperature, does not require the addition of a base or phosphine ligands, and can be faster. wikipedia.orgbeilstein-journals.org The catalytic cycle involves oxidative addition of Pd(0) to the diazonium salt, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the arylated alkene product. wikipedia.org

A variety of alkenes, including acrylates, styrenes, and other activated or unactivated olefins, can be successfully arylated using this method. nih.gov Research has demonstrated that the reaction can be performed under environmentally friendly conditions, such as in water, and can be accelerated by microwave irradiation. beilstein-journals.orgnih.gov The reaction of a 3,5-dichloro-substituted aniline in an intramolecular Heck-Matsuda reaction has been reported to proceed in good yield, demonstrating the feasibility of using this substitution pattern. chemrxiv.org This suggests that this compound would be a viable substrate for intermolecular Heck-Matsuda reactions as well.

| Reactant 1 | Reactant 2 (Alkene) | Catalyst | Typical Conditions | Product |

| This compound | Methyl Acrylate | Pd(OAc)₂ | Room Temperature | Methyl 3-(3,5-dichloro-2-hydroxyphenyl)acrylate |

| This compound | Styrene | Pd₂(dba)₃ | Room Temperature | 1,3-Dichloro-2-hydroxy-5-(2-phenylethenyl)benzene |

Table 2: Representative Heck-Matsuda reactions involving this compound.

The Stille coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organic electrophile with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org The reaction is valued for its tolerance of a wide array of functional groups, but a significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.orguwindsor.ca

The established mechanism involves oxidative addition of the Pd(0) catalyst to the electrophile, followed by transmetalation with the organostannane and reductive elimination of the coupled product. wikipedia.orglibretexts.org While aryl halides are common electrophiles, arenediazonium salts can also be employed. The presence of both hydroxyl and chloro groups on the this compound ring is generally compatible with Stille conditions, which are known to tolerate -OH groups. harvard.edu

| Reactant 1 | Reactant 2 (Organostannane) | Catalyst System | Product |

| This compound | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 2-Vinyl-3,5-dichlorophenol |

| This compound | Tributyl(phenyl)stannane | Pd(PPh₃)₄, CuI | 2-Phenyl-3,5-dichlorophenol |

Table 3: Generalized Stille coupling reactions for this compound.

The formation of diaryl ethers is a crucial transformation in the synthesis of numerous pharmaceuticals and natural products. While the Ullmann condensation is the classic method, modern protocols often rely on transition metal catalysis. Copper-catalyzed cross-coupling reactions have been developed for the O-arylation of phenols. rsc.org

Recent research has shown that arenediazonium salts can serve as effective arylating agents for phenols in a copper-catalyzed reaction. rsc.org This method provides a direct route to diaryl ethers under mild, room-temperature conditions and exhibits broad functional group tolerance. The proposed mechanism involves a single-electron transfer from a copper(I) species to the diazonium salt, leading to the generation of an aryl radical and dinitrogen. This is followed by oxidative addition and reductive elimination to furnish the diaryl ether. rsc.org The reaction of this compound with another phenol (Ar'OH) would thus be expected to yield a 2-aryloxy-3,5-dichlorophenol derivative.

Novel Difunctionalization Strategies

The reactivity of the diazonium group can be harnessed in tandem with other transformations to achieve novel difunctionalization of the aromatic ring. One such strategy involves the one-pot reaction of aryldiazonium salts with water to generate phenols, which are then immediately trapped by another equivalent of the diazonium salt to form p-azophenols. nih.gov

This process relies on the initial formation of a phenyl cation upon loss of N₂, which is hydroxylated by water. The resulting phenol then undergoes an electrophilic aromatic substitution with a second molecule of the diazonium salt to form the C-N bond of the azo linkage. nih.gov This tandem C-O and C-N bond formation provides a step-efficient route to valuable azo compounds. Applying this strategy to this compound could potentially lead to the formation of symmetrical or unsymmetrical azo dyes, further expanding the synthetic utility of this reactive intermediate.

Regioselective C-O and C-N Bond Construction for Complex Molecular Assembly

The strategic placement of chloro and hydroxyl groups on the benzene (B151609) ring of this compound allows for a high degree of control in the formation of new carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, which is fundamental for assembling complex molecules.

C-N Bond Formation:

The most prominent C-N bond-forming reaction involving diazonium salts is the azo coupling reaction . In this electrophilic aromatic substitution, the this compound cation acts as an electrophile, reacting with electron-rich aromatic compounds such as phenols and anilines (the coupling components). The reaction typically proceeds at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. libretexts.org The regioselectivity of the coupling is dictated by the directing effects of the substituents on the coupling component. Generally, coupling occurs at the para position to the activating group (e.g., -OH or -NH₂) of the coupling partner. If the para position is blocked, coupling will occur at an available ortho position. wikipedia.org

The pH of the reaction medium is a critical factor. For coupling with phenols, a mildly alkaline medium (pH 9-10) is required to deprotonate the phenol to the more strongly activating phenoxide ion. researchgate.net Conversely, for coupling with anilines, a slightly acidic medium (pH 4-5) is employed to prevent the diazonium salt from coupling with the amino group of another aniline molecule. masterorganicchemistry.com

While specific studies on this compound are not extensively documented in readily available literature, the principles of azo coupling can be applied. For instance, its reaction with β-naphthol under alkaline conditions would be expected to yield a highly colored azo dye. The general procedure involves dissolving the β-naphthol in an aqueous sodium hydroxide (B78521) solution, cooling it in an ice bath, and then adding a cold solution of the diazonium salt. byjus.com

| Coupling Component | Reaction Conditions | Expected Product |

| β-Naphthol | Alkaline (NaOH), 0-5 °C | 1-((3,5-dichloro-2-hydroxyphenyl)diazenyl)naphthalen-2-ol |

| Phenol | Alkaline (NaOH), 0-5 °C | 2-((3,5-dichloro-2-hydroxyphenyl)diazenyl)phenol |

| Aniline | Weakly acidic (HCl), 0-5 °C | 4-((3,5-dichloro-2-hydroxyphenyl)diazenyl)aniline |

Table 1: Illustrative Azo Coupling Reactions of this compound

C-O Bond Formation:

The formation of C-O bonds using this compound can be achieved through variations of the Sandmeyer reaction . While the classic Sandmeyer reaction utilizes copper(I) salts to introduce halides or a cyano group, a related transformation involves the thermal decomposition of the diazonium salt in the presence of an alcohol to form aryl ethers. masterorganicchemistry.comspcmc.ac.in

For example, heating this compound tetrafluoroborate (B81430) in an alcohol like methanol (B129727) or ethanol (B145695) could potentially yield the corresponding methyl or ethyl ether. However, the yields for such reactions can be variable and may be accompanied by side products. uni.edu A general procedure would involve the synthesis of the diazonium tetrafluoroborate salt, followed by its thermal decomposition in the desired alcohol. uni.edu

Another method for C-O bond formation is the hydrolysis of the diazonium salt to a phenol by heating in an aqueous acidic solution. In the case of this compound, this would regenerate 3,5-dichlorophenol, which is not a synthetically novel transformation in this context but demonstrates the principle.

| Reagent | Reaction Conditions | Expected Product |

| Methanol | Heating of diazonium tetrafluoroborate salt | 1,3-dichloro-2-methoxybenzene |

| Water | Heating in aqueous acid | 3,5-dichlorophenol |

Table 2: Illustrative C-O Bond Formation Reactions

Stereoelectronic Effects of Chlorine and Hydroxyl Substituents on Reaction Selectivity and Yield

The selectivity and yield of reactions involving this compound are profoundly influenced by the interplay of steric and electronic effects of the chlorine and hydroxyl substituents.

Electronic Effects:

The two chlorine atoms exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect deactivates the benzene ring towards electrophilic attack but, more importantly in this context, it increases the electrophilicity of the diazonium cation. A more electrophilic diazonium ion will react more readily in azo coupling reactions. nih.gov

In azo coupling reactions, the increased electrophilicity due to the chlorine atoms can lead to higher reaction rates and potentially higher yields, provided the coupling partner is sufficiently activated. nih.gov

Steric Effects:

The hydroxyl group at the ortho position introduces significant steric hindrance around the diazonium group. This can influence the approach of the coupling component in azo coupling reactions. While coupling typically occurs para to the activating group of the coupling partner, steric hindrance from the ortho-hydroxyl group on the diazonium salt might affect the transition state geometry and, consequently, the reaction rate.

In the case of coupling with substituted phenols or anilines, the regioselectivity on the coupling partner's ring is primarily governed by its own substituents. For instance, in the reaction with β-naphthol, coupling is expected at the C1 position, which is ortho to the hydroxyl group and sterically accessible. chemguide.co.uk

Advanced Spectroscopic and Analytical Characterization of 3,5 Dichloro 2 Hydroxybenzene 1 Diazonium and Derived Products

Vibrational Spectroscopy for Structural and Mechanistic Insights (FTIR, Raman Spectroscopy)

For 3,5-dichloro-2-hydroxybenzene-1-diazonium, the most prominent and diagnostically significant feature in its IR spectrum is the stretching vibration of the diazonium group (–N₂⁺). This bond gives rise to a strong, sharp absorption band typically located in the range of 2200-2300 cm⁻¹. researchgate.net The exact position of this peak can be influenced by the electronic effects of the substituents on the aromatic ring. The presence of electron-withdrawing chlorine atoms and an electron-donating hydroxyl group on the benzene (B151609) ring will modulate the electronic density and, consequently, the vibrational frequency of the diazonium moiety.

In addition to the characteristic –N₂⁺ stretch, the FTIR and Raman spectra would display a series of other bands corresponding to the substituted benzene ring. These include:

O–H Stretching: A broad band corresponding to the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

C–H Stretching: Aromatic C–H stretching vibrations usually appear above 3000 cm⁻¹.

C=C Stretching: Vibrations within the aromatic ring produce a set of characteristic peaks between 1400 and 1600 cm⁻¹.

C–Cl Stretching: The carbon-chlorine bonds will exhibit stretching vibrations in the fingerprint region, generally between 600 and 800 cm⁻¹.

In-plane and Out-of-plane Bending: Various bending modes for C-H, O-H, and the ring itself populate the region below 1400 cm⁻¹. nih.gov

Comparative analysis of the spectra of the parent aniline (B41778) derivative (2-amino-4,6-dichlorophenol) and the final diazonium salt product allows for clear identification of the conversion through the disappearance of N-H stretching bands of the amino group and the appearance of the strong –N₂⁺ band. researchgate.net

Table 1: Representative Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 | Broad, Medium-Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Diazonium (N≡N) | Stretching | 2200 - 2300 | Strong, Sharp |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | Medium-Strong |

| Carbon-Chlorine (C-Cl) | Stretching | 600 - 800 | Strong |

In Situ FTIR-ATR Spectroscopy for Real-Time Reaction Monitoring and Optimization

The inherent instability of many diazonium salts makes their isolation challenging and often hazardous. nih.gov In situ FTIR-ATR (Attenuated Total Reflection) spectroscopy is a process analytical technology (PAT) that circumvents these issues by allowing for real-time monitoring of the reaction mixture without sampling. nih.govmdpi.com A robust fiber-optic probe is inserted directly into the reaction vessel, collecting spectra continuously as the reaction progresses. mdpi.com

This technique is invaluable for the synthesis of this compound. By tracking the concentration profiles of key species over time, a "molecular video" of the reaction is created. mdpi.com Specifically, one can observe:

The consumption of the starting aniline derivative (2-amino-4,6-dichlorophenol).

The formation and concentration peak of the this compound intermediate, identified by the growth of its unique –N₂⁺ absorption band. nih.gov

The formation of the final product in a subsequent coupling reaction.

This real-time data enables the precise determination of reaction initiation, progress, and endpoint, eliminating the need for time-consuming offline analyses like HPLC or TLC. mdpi.comresearchgate.net Furthermore, it allows for the rapid optimization of reaction parameters such as temperature, dosing rates, and reagent stoichiometry to maximize yield and purity while ensuring operational safety by controlling the exothermic diazotization process. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Assignment

NMR spectroscopy is the cornerstone for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive evidence of its formation and structure.

¹H NMR: The proton NMR spectrum would be relatively simple, showing signals for the two non-equivalent aromatic protons. Their chemical shifts and coupling patterns would confirm the substitution pattern on the benzene ring. The proton ortho to the hydroxyl group and meta to the diazonium group would likely appear at a different chemical shift than the proton meta to both the hydroxyl and a chlorine atom. The electron-withdrawing nature of the diazonium and chloro groups and the donating nature of the hydroxyl group all influence the precise chemical shifts. Monitoring the reaction via ¹H NMR would show the disappearance of the signals corresponding to the starting amine and the appearance of new signals for the diazonium product. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

| ¹H | H-4 | 7.5 - 8.0 | Influenced by adjacent Cl and para OH. |

| ¹H | H-6 | 7.8 - 8.3 | Influenced by adjacent Cl and ortho N₂⁺. |

| ¹³C | C1-N₂⁺ | 118 - 125 | Diagnostic downfield shift for the carbon attached to the diazonium group. cdnsciencepub.com |

| ¹³C | C2-OH | 155 - 165 | Deshielded due to attachment to oxygen. |

| ¹³C | C3-Cl | 130 - 140 | Carbon attached to chlorine. |

| ¹³C | C4 | 115 - 125 | Aromatic CH. |

| ¹³C | C5-Cl | 135 - 145 | Carbon attached to chlorine. |

| ¹³C | C6 | 110 - 120 | Aromatic CH. |

Note: These are estimated values based on data for analogous substituted benzenediazonium (B1195382) salts and may vary depending on solvent and experimental conditions. cdnsciencepub.comrsc.orgrsc.orgrsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. Due to the thermal instability and non-volatile, salt-like nature of diazonium compounds, techniques like Electrospray Ionization (ESI) are preferred over methods requiring volatilization. advion.com

In a positive-ion ESI-MS experiment, this compound would be detected as its intact cation. The mass-to-charge ratio (m/z) of the molecular ion [C₆H₃Cl₂N₂O]⁺ would confirm its elemental composition (calculated m/z ≈ 188.96, considering the major isotopes ³⁵Cl, ¹²C, ¹H, ¹⁴N, ¹⁶O). nih.gov

Under conditions that induce fragmentation (e.g., tandem MS or in-source fragmentation), a characteristic and often dominant fragmentation pathway for arenediazonium salts is the loss of a molecule of nitrogen gas (N₂), which is a very stable leaving group. lumenlearning.com This would result in a prominent fragment ion corresponding to the 3,5-dichloro-2-hydroxyphenyl cation [C₆H₃Cl₂O]⁺. Further fragmentation of this aryl cation could involve the loss of carbon monoxide (CO) or other rearrangements, providing additional structural proof. chemguide.co.uklibretexts.org

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Calculated m/z | Description |

| Molecular Ion [M]⁺ | [C₆H₃³⁵Cl₂N₂O]⁺ | 189 | The intact diazonium cation. |

| Fragment Ion [M-N₂]⁺ | [C₆H₃³⁵Cl₂O]⁺ | 161 | Loss of neutral nitrogen gas, a characteristic fragmentation. libretexts.org |

| Fragment Ion [M-N₂-CO]⁺ | [C₅H₃³⁵Cl₂]⁺ | 133 | Subsequent loss of carbon monoxide from the aryl cation. chemguide.co.uk |

Note: Isotopic peaks due to the presence of ³⁷Cl would also be observed at m/z+2 and m/z+4, with characteristic intensity ratios.

Considerations and Limitations for Analyzing Thermally Unstable Diazonium Compounds by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for volatile and thermally stable compounds. impactfactor.org However, it is fundamentally unsuitable for the direct analysis of diazonium salts like this compound. researchgate.net

The primary limitations are:

Thermal Instability: Diazonium salts are notoriously thermally labile and can decompose, sometimes explosively, at elevated temperatures. whiterose.ac.ukacs.org The heated injector port of a gas chromatograph (typically >200 °C) would cause the immediate decomposition of the diazonium salt, primarily through the loss of N₂ gas. researchgate.netresearchgate.net Therefore, the compound reaching the MS detector would not be the original diazonium salt but its degradation products. researchgate.net

Non-Volatility: Diazonium compounds are salts and are therefore non-volatile. researchgate.net They cannot be vaporized without decomposition, which is a prerequisite for analysis by gas chromatography. nih.gov

Analyte Decomposition: What might be detected by the mass spectrometer would be compounds formed from the decomposition of the diazonium salt in the injector, such as 2,4-dichlorophenol (B122985) (from reaction with trace water) or other substituted benzenes. This would lead to erroneous identification and quantification. researchgate.netresearchgate.net

While GC-MS could potentially be used to analyze the stable, volatile products derived from a reaction involving a diazonium salt, it cannot be used to analyze the salt itself. For direct analysis, liquid-phase techniques such as LC-MS or direct-infusion ESI-MS are required. researchgate.netnih.gov

Electronic Absorption Spectroscopy (UV-Visible) for Chromophore Analysis and Reaction Progression

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule, particularly those with conjugated systems and chromophores. Arenediazonium salts possess a conjugated π-system that includes the diazonium group, making them amenable to UV-Vis analysis. researchgate.net

The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima. The position and intensity of these bands are influenced by the entire chromophoric system, including the benzene ring, the hydroxyl group, the chlorine atoms, and the diazonium group.

This technique is particularly useful for monitoring the progress of reactions where the diazonium salt is consumed. For example, in an azo coupling reaction, the diazonium salt will react with a coupling component to form a highly colored azo dye. This new product will have a much more extended conjugated system and will absorb light at a longer wavelength (i.e., in the visible region), which is a classic application for these compounds in the dye industry. researchgate.net By monitoring the disappearance of the absorbance peak corresponding to the diazonium salt and the simultaneous appearance of the new absorbance peak for the azo product, the reaction kinetics can be studied and the endpoint can be determined.

Chromatographic Techniques (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds, making it ideal for analyzing reaction mixtures containing diazonium salts. nih.gov

A typical HPLC method for analyzing this compound and its related products would involve:

Mode: Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water/buffer and an organic solvent like acetonitrile (B52724) or methanol).

Detection: A UV-Vis or Diode-Array Detector (DAD) is most common. The detector can be set to a specific wavelength corresponding to an absorbance maximum of the diazonium salt or the product to ensure selective and sensitive detection.

Analysis: By running a sample of the reaction mixture, HPLC can separate the unreacted starting material, the diazonium salt intermediate, the final product, and any side products or impurities. The area under each peak is proportional to the concentration of that component, allowing for accurate quantitative analysis and the determination of product purity.

While in-situ FTIR provides real-time qualitative and semi-quantitative data, HPLC remains the gold standard for final, accurate purity determination and quantitative analysis of the isolated product or final reaction mixture. nih.govmdpi.com

Methodological Challenges in HPLC Analysis of Unstable Diazonium Species

The analysis of diazonium species such as this compound by High-Performance Liquid Chromatography (HPLC) is fraught with methodological challenges, primarily stemming from their inherent instability. Diazonium salts are well-known as reactive intermediates that readily decompose, often in an explosive manner, particularly when isolated in a dry state. researchgate.net This instability is a significant factor in their analysis, as the compound can degrade during the analytical process, leading to inaccurate quantification and characterization. researchgate.net As soon as they are generated, diazonium salts can decompose, releasing nitrogen gas to form highly reactive carbocations. researchgate.net This decomposition pathway means that any nucleophile present in the analytical system, including the mobile phase or sample matrix, can react with the carbocation, leading to a variety of degradation products. researchgate.net

Developing a robust and reproducible HPLC method requires careful consideration of several factors to minimize the degradation of the diazonium salt. The choice of mobile phase, its pH, and the column temperature are critical parameters that must be optimized. For instance, the stability of diazonium salts is highly dependent on the reaction medium and the nature of the counteranion. researchgate.net A typical reverse-phase HPLC method might employ a C18 column with a gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). ekb.egnih.govresearchgate.net However, the aqueous environment and the potential for interaction with the stationary phase can promote decomposition.

To overcome these challenges, the development of an HPLC method would necessitate a validation process as per ICH guidelines, focusing on specificity, linearity, accuracy, and precision, all while accounting for the analyte's instability. ekb.eg This might involve the use of a chilled autosampler to maintain the stability of the sample prior to injection and minimizing the analysis time. The use of flow chemistry, where the unstable diazonium salt is generated in-situ and immediately introduced into the analytical system, could be a viable strategy to mitigate its decomposition. researchgate.net This approach avoids the accumulation of the unstable intermediate, thereby enhancing safety and the reliability of the analytical results. researchgate.net

A hypothetical HPLC method for the analysis of this compound and its potential impurities or degradation products is outlined below.

Table 1: Hypothetical HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C (or lower to enhance stability) |

| Detection Wavelength | Diode Array Detector (DAD) scanning 210-400 nm |

| Injection Volume | 5 µL |

| Autosampler Temp. | 4°C |

Surface Characterization Techniques for Materials Applications

The functionalization of material surfaces with this compound can impart new chemical and physical properties, making them suitable for a range of applications. Characterizing the modified surfaces is crucial to understanding the success of the functionalization process and the resulting properties of the material. A suite of surface-sensitive analytical techniques is employed for this purpose.

X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) for Nanomaterial Characterization

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of materials. When nanomaterials are functionalized with this compound, XRD can be used to determine if the underlying crystal structure of the nanomaterial has been altered. The technique provides information on the phase identification, lattice parameters, and crystal defects. researchgate.net For instance, the XRD pattern of a pristine nanomaterial can be compared to that of the functionalized material. Any significant shifts in the diffraction peaks or the appearance of new peaks could indicate changes in the crystal lattice or the formation of a new phase on the surface. While XRD is highly informative for crystalline materials, it may be less so for amorphous materials or when the functionalizing layer is very thin and does not possess long-range crystalline order. In some cases, XRD has been used to study the crystal structure of related precursor molecules, such as 3,5-dichloro-2-hydroxybenzaldehyde, providing insights into their molecular geometry. nih.govresearchgate.net

Transmission Electron Microscopy (TEM) offers high-resolution imaging that allows for the direct visualization of nanomaterials and their surface features at the nanoscale. mdpi.comyoutube.com TEM can provide detailed information about the size, shape, and morphology of nanoparticles that have been surface-modified. researchgate.netnih.gov By comparing TEM images of nanomaterials before and after functionalization with this compound, one can observe changes in the surface texture or the presence of an organic layer. mdpi.com For example, a slight increase in the diameter of nanoparticles or the appearance of a thin, less electron-dense layer on their surface could be indicative of successful functionalization. Advanced TEM techniques, such as high-resolution TEM (HRTEM), can even resolve the atomic lattice of the nanomaterial, allowing for the assessment of any surface defects or alterations resulting from the grafting process. youtube.com Furthermore, TEM is instrumental in studying the interaction of functionalized nanoparticles with biological systems, providing insights into their uptake and localization within cells. mdpi.comnih.gov

Table 2: Comparison of XRD and TEM for Nanomaterial Characterization

| Technique | Information Provided | Advantages for Functionalized Nanomaterials | Limitations |

| XRD | Crystalline structure, phase identification, lattice parameters. researchgate.netresearchgate.net | Can detect changes in the bulk crystal structure of the nanomaterial upon functionalization. | May not detect amorphous or very thin surface layers. |

| TEM | Size, shape, morphology, direct visualization of surface layers. researchgate.netmdpi.comnih.gov | Provides direct visual evidence of surface modification and can assess the uniformity of the coating. mdpi.com | Requires very thin samples and provides localized information, which may not be representative of the entire sample. youtube.com |

Thermogravimetric Analysis (TGA) and Raman Spectroscopy for Quantification of Surface Functionalization

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. surfacesciencewestern.comshimadzu.com This method is particularly useful for quantifying the amount of organic material, such as the dichlorohydroxyphenyl groups from this compound, grafted onto the surface of an inorganic nanomaterial. rsc.org In a typical TGA experiment, the functionalized material is heated in a controlled atmosphere (e.g., nitrogen or air). surfacesciencewestern.com The initial weight loss at lower temperatures (around 100°C) is usually attributed to the desorption of physically adsorbed water. The subsequent weight loss at higher temperatures corresponds to the thermal decomposition of the grafted organic layer. By measuring the percentage of weight loss in the temperature range where the organic moiety decomposes, the grafting density can be calculated. rsc.orgresearchgate.net TGA can provide reliable quantitative results, especially for materials where the functional group constitutes a significant portion of the total mass. rsc.org

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the chemical structure and bonding within a material. It is a powerful tool for confirming the covalent attachment of functional groups to a surface. When a material is functionalized with this compound, new vibrational modes associated with the dichlorohydroxyphenyl group will appear in the Raman spectrum of the modified material. For example, characteristic peaks corresponding to the aromatic ring stretching, C-Cl stretching, and C-O stretching vibrations would provide direct evidence of successful functionalization. The intensity of these new Raman bands can, in some cases, be correlated with the degree of surface coverage, offering a semi-quantitative or even quantitative measure of the functionalization. Raman spectroscopy is non-destructive and requires minimal sample preparation, making it an ideal technique for the routine characterization of surface-modified materials.

Table 3: TGA and Raman Spectroscopy for Surface Functionalization Analysis

| Technique | Principle | Information Provided | Application to this compound |

| TGA | Measures mass change versus temperature. surfacesciencewestern.com | Quantifies the amount of grafted material (grafting density). rsc.org | Determines the weight percentage of the dichlorohydroxyphenyl moiety on the surface. |

| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Provides a chemical fingerprint of the surface, confirming covalent attachment. | Identifies characteristic vibrational modes of the dichlorohydroxyphenyl group. |

Advanced Applications of 3,5 Dichloro 2 Hydroxybenzene 1 Diazonium and Analogous Systems

Strategic Role in Organic Synthesis for Building Complex Architectures

Arenediazonium salts are highly versatile reagents in organic synthesis, often considered second only to electrophilic aromatic substitution in their utility for preparing a wide array of aromatic compounds. wikipedia.org The diazonium group can be readily replaced by a variety of substituents, making compounds like 3,5-dichloro-2-hydroxybenzene-1-diazonium powerful intermediates for creating intricate molecular frameworks.

The transformation of a primary aromatic amine into a diazonium salt, a process known as diazotization, opens up a gateway to a vast range of synthetic possibilities. byjus.com The diazonium group (–N₂⁺) is an excellent leaving group (as dinitrogen gas), facilitating its replacement by numerous nucleophiles. This reactivity makes this compound a valuable precursor for a variety of dichloro-hydroxylated aromatic compounds.

Classic named reactions underscore this versatility:

Sandmeyer and Gattermann Reactions: These reactions allow for the substitution of the diazonium group with halides (–Cl, –Br) or the cyano group (–CN). lkouniv.ac.inmychemblog.com Applying these methods to the target diazonium salt would yield various halogenated and cyanated derivatives of 2,4-dichlorophenol (B122985), which are themselves important synthetic building blocks.

Schiemann Reaction: This reaction is a key method for introducing fluorine (–F) into an aromatic ring, which is otherwise difficult to achieve by direct halogenation.

Hydroxylation: Heating an aqueous solution of a diazonium salt leads to its replacement by a hydroxyl (–OH) group, a reaction termed Phenolverkochung in German literature. wikipedia.org This provides a route to dihydroxy-dichloro-benzene derivatives.

Carbon-Carbon Bond Forming Reactions: The diazonium group can also be replaced by carbon-based moieties. The Gomberg-Bachmann reaction facilitates the synthesis of biaryl compounds by treating the diazonium salt with another arene. lkouniv.ac.in Furthermore, the Meerwein arylation involves the addition of an aryldiazonium salt to an alkene, creating more complex carbon skeletons. lkouniv.ac.in

The utility of related dichloro-hydroxylated structures is well-documented. For instance, 3,5-dichloro-2-hydroxybenzenesulfonyl chloride has been used in the synthesis of complex chiral ligands. sigmaaldrich.com This demonstrates the synthetic value of the core 3,5-dichloro-2-hydroxyphenyl moiety that is readily accessible from the corresponding diazonium salt.

The structural motif of dichloro-hydroxylated aromatic rings is present in various biologically active molecules. The synthetic accessibility provided by this compound and its analogues makes it a key player in the development of pharmaceutical intermediates.

Recent research has highlighted the potential of compounds derived from this scaffold. A study focused on the synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives reported that these compounds serve as promising scaffolds for developing novel antimicrobial and anticancer agents. nih.gov Specifically, a 5-fluorobenzimidazole derivative bearing the 3,5-dichloro-2-hydroxyphenyl substituent showed significant anticancer activity in a human pulmonary cancer cell line (A549). nih.gov

| Precursor Scaffold | Derived Compound Class | Therapeutic Potential | Reference |

|---|---|---|---|

| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 5-Fluorobenzimidazole and Hydrazone derivatives | Anticancer and Antimicrobial (against drug-resistant pathogens) | nih.gov |

| Isomerically pure aminothiophenol (via diazonium salt) | 3-Hydroxythiophenol (B1363457) | Key starting material for a breast cancer prevention drug | google.com |

Furthermore, the synthesis of isomerically pure hydroxythiophenols, which are crucial starting materials for various pharmaceuticals, often proceeds through a diazonium salt intermediate. google.com For example, 3-hydroxythiophenol is a key precursor for a drug developed for breast cancer prevention. google.com The challenges associated with the direct diazotization of aromatic thiols have been overcome by using a disulfide intermediate, which is then diazotized and subsequently reduced, showcasing the adaptability of diazonium chemistry in complex syntheses. google.com

Applications in Materials Science and Surface Engineering

The high reactivity of aryl diazonium salts has been harnessed to create robust and functional surfaces, a cornerstone of modern materials science. researchgate.net The electrochemical or chemical reduction of these salts generates highly reactive aryl radicals that form strong, covalent bonds with a wide range of substrates. researchgate.netnih.gov This process, often called "grafting," provides an exceptionally stable and versatile method for surface modification. nih.gov

Aryl diazonium salts are recognized as a superior class of coupling agents for covalently linking organic and inorganic species to surfaces. researchgate.netmdpi.com The resulting aryl-substrate bond is remarkably stable, capable of withstanding harsh conditions such as high temperatures and sonication in solvents. researchgate.net This robust attachment is critical for creating durable, high-performance materials. researchgate.net

The versatility of this method is one of its key advantages:

Substrate Generality: The grafting reaction can be performed on virtually any type of surface, including conductive materials (metals, carbon), semiconductors, and insulators (polymers, metal oxides). nih.gov

Functional Group Tolerance: A vast array of functional groups can be present on the aromatic ring of the diazonium salt, allowing for the introduction of specific chemical properties to the surface.

Biomolecule Immobilization: Diazonium chemistry is an effective method for attaching biomacromolecules, such as enzymes and nucleic acids, to surfaces. For example, glucose oxidase (GOx) has been successfully immobilized on glassy carbon electrodes for biosensor development using this technique. rsc.orgscispace.com

Nanomaterial Functionalization: Nanoparticles and other nanostructures can be functionalized using diazonium salts. This has been demonstrated with silver nanoparticles (AgNPs) functionalized to act as Raman reporters and with the covalent sidewall functionalization of carbon nanotubes (CNTs). researchgate.netresearchgate.net

The ability to create stable, reproducible, and functional electrode surfaces is paramount for the development of reliable biosensors and electrochemical devices. nih.gov Electrografting via diazonium salt reduction has emerged as a powerful and widely used method to achieve this. researchgate.netnih.gov The covalent bond formed between the aryl layer and the electrode ensures the long-term stability of the sensor, while the choice of substituent on the diazonium salt allows for the precise tuning of the surface chemistry for selective analyte detection. mdpi.comnih.gov

This strategy has been successfully applied to a variety of platforms and targets:

| Electrode Material | Diazonium Salt Functionality | Analyte/Application | Reference |

|---|---|---|---|

| Glassy Carbon (GC) | Phenyl Diazonium / Graphene Oxide | Paracetamol | researchgate.net |

| Screen-Printed Electrode (SPE) | Carboxymethylaniline | Ciprofloxacin (antibiotic) | researchgate.net |

| Indium Tin Oxide (ITO) | 4-Mercaptophenyldiazonium / AuNPs | Cu²⁺ Ions (heavy metals) | mdpi.comnih.gov |

| Various | Various | C-reactive protein, Tumor necrosis factor | researchgate.net |

| Glassy Carbon (GC) | 4-Phenylacetic acid | Glucose (via Glucose Oxidase immobilization) | rsc.org |

The simplicity and versatility of diazonium chemistry also allow for the creation of multianalyte biosensors by selectively modifying different microelectrodes on a single chip. nih.gov

While the reaction of diazonium salts often leads to the formation of disordered polyaryl multilayers, recent advancements have demonstrated that the properties of these films can be precisely controlled. nih.govmdpi.com The ability to tailor film thickness, density, and homogeneity is crucial for applications ranging from bio-interfaces to protective coatings. acs.orgacs.org

Several factors and strategies can be employed to control the film characteristics:

Electronic Effects: The electronic nature of the substituents on the diazonium salt influences the resulting polymer film. A 2022 study found that electron-rich diazonium salts tended to produce thicker polymer films, whereas salts with electron-withdrawing groups led to more homogeneous surfaces. acs.org

Concentration Control: The concentration of the diazonium salt in the reaction solution is a key parameter for tuning film properties. Optimal homogeneity for films initiated by electron-withdrawing diazonium salts was achieved at a specific concentration (5 mM). acs.org

Grafting Protocols: Specialized grafting procedures can provide enhanced control. A multistep grafting protocol was developed to increase the density of the film while keeping the thickness in the nanometer range. acs.org This "densification" process led to a fully passivated surface that could completely block electrochemical reactions and significantly improve the antifouling properties of the coating. acs.org

Spontaneous Grafting: Certain diazonium compounds, such as p-phenylenebis(diazonium), can spontaneously form conjugated thin films on surfaces with controllable thickness, offering a single-step process for creating functional layers. rsc.org

These control strategies are enabling the development of advanced materials with precisely engineered surface properties for sophisticated applications like bioelectrical interfaces. acs.org

Development of Azo Dyes and Pigments with Tunable Spectral Characteristics

The synthesis of azo dyes through the diazotization of a primary aromatic amine and its subsequent coupling with an electron-rich component is a cornerstone of industrial organic chemistry. nih.gov The resulting azo compounds are characterized by the −N=N− chromophore, which, in conjunction with the attached aromatic systems, is responsible for their color. The ability to modify the substituents on both the diazonium and the coupling components provides a powerful tool for tuning the final color of the dye. youtube.com The diazonium salt this compound is a prime example of a diazo component designed for producing dyes with specific and tunable properties, owing to the unique electronic interplay of its substituent groups.

The color of an azo dye is determined by the energy difference between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This energy gap is highly sensitive to the electronic nature of substituents on the aromatic rings. youtube.com Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density across the conjugated π-system, thereby modifying the HOMO-LUMO gap and shifting the maximum absorption wavelength (λmax). youtube.com

In the case of this compound, the substituents on the diazo component itself create a complex electronic environment that significantly influences the chromogenic behavior of the resulting azo dyes.

Influence of Chlorine Substituents: The two chlorine atoms at positions 3 and 5 are potent electron-withdrawing groups (EWGs) due to their high electronegativity. When incorporated into an azo dye system, EWGs on the diazonium component ring tend to lower the energy of the HOMO more than the LUMO, effectively increasing the HOMO-LUMO energy gap. youtube.com This increased energy gap means that the molecule absorbs light of a shorter wavelength (higher energy), leading to a hypsochromic shift , also known as a blue shift. Therefore, the presence of two chloro groups makes the diazonium ion a stronger electrophile and generally shifts the color of the resulting dye towards the yellow-orange region of the spectrum compared to an unsubstituted analogue.

Influence of the Hydroxyl Substituent: The hydroxyl (-OH) group at the 2-position (ortho to the diazonium group) is a powerful electron-donating group (EDG), also known as an auxochrome. EDGs increase the electron density of the conjugated system, which raises the energy level of the HOMO and decreases the HOMO-LUMO gap. stackexchange.com This leads to the absorption of longer wavelength light, causing a bathochromic shift (or red shift) and a deepening of the color (e.g., from yellow to orange or red).

Furthermore, the ortho-positioning of the hydroxyl group is of particular significance. In the final azo dye, this hydroxyl group can form a stable six-membered ring through intramolecular hydrogen bonding with one of the nitrogen atoms of the azo bridge. nih.gov This chelation effect enhances the planarity of the molecule, increases the extent of π-electron delocalization, and typically results in a significant bathochromic shift and an increase in the molar absorptivity (color intensity). nih.govnih.gov

The combination of two strong EWGs (the chlorine atoms) and a strong, strategically placed EDG (the hydroxyl group) on the same diazo component creates a "push-pull" system even before coupling. This inherent electronic tension allows for the synthesis of a wide gamut of colors with high tinctorial strength. The final spectral characteristics can be further fine-tuned by selecting a coupling component with its own specific electronic properties. For instance, coupling with an electron-rich component like N,N-dimethylaniline would result in a significant bathochromic shift, yielding dyes in the red to violet range. Conversely, coupling with a less electron-rich component would yield colors in the yellow to orange range.

Interactive Data Table 1: Effect of Substituents on the Diazo Component

The following table illustrates the effect of electron-withdrawing (Cl) and electron-donating (OH) groups on the absorption maximum (λmax) of an azo dye formed by coupling with Phenol (B47542). The data is based on analogous systems to demonstrate the general principles.

| Diazo Component | Substituent(s) | Electronic Effect | Resulting λmax (nm) | Color |

| Benzenediazonium (B1195382) | None (H) | Reference | ~350 | Colorless/Pale Yellow |

| 4-Chlorobenzenediazonium | 1x Cl (EWG) | Hypsochromic Shift | ~345 | Pale Yellow |

| 2,4-Dichlorobenzenediazonium | 2x Cl (EWG) | Stronger Hypsochromic Shift | ~340 | Pale Yellow |

| 2-Hydroxybenzenediazonium | 1x OH (EDG) | Bathochromic Shift | ~385 | Yellow-Orange |

| This compound | 2x Cl (EWG), 1x OH (EDG) | Competing Effects | Tunable (e.g., ~390-420) | Yellow to Orange |

Interactive Data Table 2: Effect of Coupling Component on Dyes from a Dichloro-substituted Diazonium Salt

This table demonstrates how changing the coupling component alters the spectral properties of azo dyes synthesized from a diazonium salt analogous to the title compound (e.g., 2,4-Dichlorobenzenediazonium), illustrating the principle of spectral tuning.

| Diazo Component | Coupling Component | Coupler's Electronic Nature | Resulting λmax (nm) | Color |

| 2,4-Dichlorobenzenediazonium | Phenol | Moderately Activated | ~410 | Yellow |

| 2,4-Dichlorobenzenediazonium | Resorcinol (1,3-dihydroxybenzene) | Strongly Activated (2x EDG) | ~440 | Orange |

| 2,4-Dichlorobenzenediazonium | Aniline (B41778) | Activated | ~425 | Orange-Yellow |

| 2,4-Dichlorobenzenediazonium | N,N-Dimethylaniline | Strongly Activated (Strong EDG) | ~495 | Red |

| 2,4-Dichlorobenzenediazonium | 2-Naphthol | Extended Conjugation | ~480 | Orange-Red |

Environmental and Sustainable Considerations in the Chemistry of Diazonium Salts

Strategies for Minimizing Hazardous Waste Generation in Diazotization and Coupling Processes

Minimizing waste in chemical processes is a cornerstone of green chemistry. researchgate.net For diazotization and subsequent coupling reactions, which form the basis of azo dye manufacturing, several strategies have been developed to reduce the environmental impact. These approaches focus on optimizing reaction conditions, recycling byproducts, and utilizing solvent-free techniques.

A primary strategy involves strict control over reaction stoichiometry. Using only the necessary stoichiometric amount of sodium nitrite (B80452) for diazotization prevents the need to handle and neutralize excess nitrous acid, a toxic and unstable reagent. at.uaresearchgate.netacs.org Another approach involves the capture and reuse of gaseous byproducts. For instance, nitrogen dioxide (NO₂) released from processes using nitric acid can be captured in a wet scrubber and reused for subsequent diazotization reactions, turning a waste stream into a valuable precursor. chemistryviews.org This method has been shown to produce diazonium salts with yields comparable to or even better than traditional procedures. chemistryviews.org